2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, fluorine, and dimethylamino groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Propyl Chain: The initial step involves the alkylation of 4-(dimethylamino)benzaldehyde with 3-bromopropylamine to form 3-(4-(dimethylamino)phenyl)propylamine.
Amide Bond Formation: The resulting amine is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorine substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidized products include N-oxide derivatives.
Reduction: Reduced products include secondary amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target protein. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide: Lacks the fluorine substituent.
N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide: Lacks the chloro substituent.
2-chloro-N-(3-(4-(methylamino)phenyl)propyl)-6-fluorobenzamide: Has a methylamino group instead of a dimethylamino group.
Uniqueness
The presence of both chloro and fluorine substituents in 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide imparts unique electronic and steric properties, making it distinct from its analogs. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, providing advantages in specific applications.
Properties
IUPAC Name |
2-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O/c1-22(2)14-10-8-13(9-11-14)5-4-12-21-18(23)17-15(19)6-3-7-16(17)20/h3,6-11H,4-5,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOATMAUOBTZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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